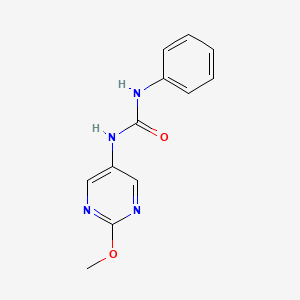

1-(2-Methoxypyrimidin-5-yl)-3-phenylurea

Description

1-(2-Methoxypyrimidin-5-yl)-3-phenylurea is a substituted urea derivative featuring a pyrimidine ring with a methoxy group at position 2 and a phenylurea moiety at position 4. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

1-(2-methoxypyrimidin-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-18-12-13-7-10(8-14-12)16-11(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRWUIREHJWALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyrimidin-5-yl)-3-phenylurea typically involves the reaction of 2-methoxypyrimidine-5-boronic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyrimidin-5-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "1-(2-Methoxypyrimidin-5-yl)-3-phenylurea":

General Information

This compound has the molecular formula and a molecular weight of 244.25 . Information regarding its density, boiling point, melting point, MSDS, and flash point are not readily available .

Scientific Research Applications

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea (CAS No. 1396858-01-7), a similar compound, has several scientific research applications:

- Chemistry It is used as a building block in synthesizing complex organic molecules.

- Biology It is investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in developing new materials and as a precursor in synthesizing agrochemicals.

Anti-Cancer Activity

Pyrimidine derivatives, in general, have demonstrated anticancer activity . Introducing various pyrimidine rings can increase antitumor activity . For example, in one study, various pyrimidine groups were introduced into (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, and the cell viability was measured in cancer cell lines. The study found that antitumor activity increased when various pyrimidine rings were introduced .

The biological activity of 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea involves interaction with molecular targets like enzymes and receptors. The compound may act as an inhibitor by binding to the active or allosteric sites of these targets, modulating their activity and influencing biochemical pathways. This mechanism is crucial for its potential application in treating diseases characterized by aberrant signaling pathways, such as cancer and angiogenesis-related disorders.

Antimicrobial Activity

Urea derivatives have been evaluated for their antimicrobial properties, with compounds structurally similar to 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea showing activity against various bacterial strains. Minimum inhibitory concentrations (MICs) for these compounds have been documented to range from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences :

- Thiadiazole derivatives (e.g., ) exhibit sulfur-containing heterocycles, which may enhance lipophilicity and membrane permeability compared to pyrimidine-based ureas .

- Pyridine analogs (e.g., ) lack the second nitrogen in the aromatic ring, reducing hydrogen-bonding capacity compared to pyrimidines .

Substituent Effects :

- Methoxy vs. Hydroxyl : The methoxy group in the target compound offers better metabolic stability than the hydroxyl group in pyridine-based analogs, which may undergo glucuronidation .

- Thioether vs. Urea : Thiadiazole derivatives with thioether linkages () show potent anticonvulsant activity, suggesting that sulfur atoms enhance CNS penetration .

Physicochemical Properties

- Lipophilicity : The methoxy group in the target compound balances solubility and membrane permeability, whereas alkyl-substituted pyrimidines (e.g., 2-propyl in ) are more lipophilic but less water-soluble .

- Electron Effects : The electron-withdrawing methoxy group on pyrimidine may stabilize negative charge distribution, enhancing interactions with positively charged enzyme pockets .

Biological Activity

1-(2-Methoxypyrimidin-5-yl)-3-phenylurea is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to either the active site or an allosteric site, thus preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the biological context and the specific target enzyme or receptor involved.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the pyrimidine and phenyl groups can significantly affect biological activity. For instance, substituents on the pyrimidine ring can enhance or diminish the compound's potency against various biological targets.

Table 1: Summary of Structural Modifications and Their Effects

| Modification Type | Example Substituent | Effect on Activity |

|---|---|---|

| Pyrimidine Substitution | Methyl, Ethyl | Increased potency |

| Phenyl Substitution | Halogenated groups | Enhanced selectivity |

| Urea Bridge Variants | Thioether, Amide | Altered bioavailability |

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. Preliminary studies suggest it may possess significant antimicrobial properties, making it a candidate for further development as an antibiotic agent .

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunctions .

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 4.5 μM, indicating promising activity against this pathogen while maintaining a favorable selectivity index (SI) over mammalian cells .

Case Study 2: Antitumor Potential

In another study focused on cancer treatment, the compound was tested against various tumor cell lines, including breast and lung cancer models. Results showed a significant reduction in cell viability at concentrations above 10 μM, with indications of apoptosis being triggered through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.